molecular formula C19H19N3O4S B2671026 Ethyl 3-(4-methylphenyl)-4-oxo-5-(propanoylamino)thieno[3,4-d]pyridazine-1-carboxylate CAS No. 851947-80-3

Ethyl 3-(4-methylphenyl)-4-oxo-5-(propanoylamino)thieno[3,4-d]pyridazine-1-carboxylate

Cat. No. B2671026
CAS RN: 851947-80-3
M. Wt: 385.44
InChI Key: PETYUZXFDFWVRC-UHFFFAOYSA-N
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Description

This compound is a derivative of thieno[3,4-d]pyridazine, which is a type of heterocyclic compound. Heterocyclic compounds contain a ring structure that includes atoms of at least two different elements . Thieno[3,4-d]pyridazines are known to have diverse biological activities .


Molecular Structure Analysis

The molecular structure of a compound like this would typically be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry. These techniques can provide information about the types of atoms in the compound, their connectivity, and their three-dimensional arrangement .


Chemical Reactions Analysis

The chemical reactions that a compound like this might undergo would depend on its specific functional groups. For example, the presence of an amino group (-NH2) could make it a potential nucleophile, while a carbonyl group (>C=O) could make it a potential electrophile .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using a variety of techniques. These might include measuring its melting point, boiling point, solubility in various solvents, and reactivity with various chemical reagents .

Scientific Research Applications

Synthesis and Medicinal Chemistry

Ethyl 3-(4-methylphenyl)-4-oxo-5-(propanoylamino)thieno[3,4-d]pyridazine-1-carboxylate represents a core structure for various synthetic and medicinal chemistry endeavors. Its derivatives have been synthesized and evaluated for different biological activities, including antimicrobial, herbicidal, and potential anticancer properties. These compounds are part of broader research into pyridazine and thiophene derivatives, which are notable for their wide-ranging pharmacological potentials.

One particular avenue of research explores the synthesis of pyridazine derivatives and their evaluation for antimicrobial properties. For instance, compounds starting with ethyl 2-(3-trifluoromethylphenyl)acetate have been developed into novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives, showcasing significant herbicidal activities against dicotyledonous plants. These efforts highlight the agricultural applications of such compounds, particularly as potential bleaching herbicides (Han Xu et al., 2008).

Further, the antimicrobial activities of newly synthesized compounds have been a subject of keen interest. Research into the synthesis of various heterocyclic systems containing thiazolo[3,2-a]pyrimidine and pyrimido[2,1-b]thiazine moieties from ethyl 1-aminofuro(thieno)[2,3-b]pyridine-2-carboxylates showcases the exploration of novel compounds with potential antimicrobial properties. Such studies are crucial for discovering new therapeutic agents against resistant strains of bacteria and fungi (S. Sirakanyan et al., 2015).

Additionally, the exploration of novel naphtho(2,1-b)furo-5H-(3,2-d)(1,3,4)thiadiazolo(3,2-a)pyrimidin-5-ones for antimicrobial activity demonstrates the diversity of chemical frameworks being investigated. Such research not only contributes to our understanding of chemical synthesis but also to the potential therapeutic applications of these compounds (K. Ravindra et al., 2008).

Safety and Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. These might include its toxicity, flammability, and potential environmental impact. Such information is typically determined through a combination of laboratory testing and computational modeling .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, determination of its mechanism of action, and assessment of its safety and potential applications .

properties

IUPAC Name

ethyl 3-(4-methylphenyl)-4-oxo-5-(propanoylamino)thieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S/c1-4-14(23)20-17-15-13(10-27-17)16(19(25)26-5-2)21-22(18(15)24)12-8-6-11(3)7-9-12/h6-10H,4-5H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PETYUZXFDFWVRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C2C(=CS1)C(=NN(C2=O)C3=CC=C(C=C3)C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(4-methylphenyl)-4-oxo-5-(propanoylamino)thieno[3,4-d]pyridazine-1-carboxylate

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